An In-Depth Technical Guide to 1-(2,4-Xylyl)-1H-pyrrole: Synthesis, Properties, and Applications
An In-Depth Technical Guide to 1-(2,4-Xylyl)-1H-pyrrole: Synthesis, Properties, and Applications
Abstract
This technical guide provides a comprehensive overview of 1-(2,4-xylyl)-1H-pyrrole (also known as 1-(2,4-dimethylphenyl)-1H-pyrrole), a substituted N-arylpyrrole. The pyrrole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous natural products and synthetic drugs. This document details the fundamental molecular and physical properties of the title compound, offers an in-depth look at its synthesis via the Paal-Knorr reaction, outlines a detailed experimental protocol, and discusses its potential applications for researchers in drug discovery and materials science. This guide is intended to serve as a foundational resource, blending established chemical principles with practical, field-proven insights.
Introduction: The Significance of the N-Arylpyrrole Scaffold
The pyrrole ring is a five-membered aromatic heterocycle that is a fundamental structural motif in a vast array of biologically active molecules, including heme, chlorophyll, and vitamin B12. In the realm of synthetic chemistry, the substitution of a hydrogen atom on the pyrrole nitrogen with an aryl group yields an N-arylpyrrole. This structural modification significantly impacts the molecule's steric and electronic properties, often enhancing its biological activity and tuning its physical characteristics. N-arylpyrroles are prevalent in compounds exhibiting a wide spectrum of pharmacological effects, including anticancer, anti-inflammatory, antibacterial, and antiviral activities.
1-(2,4-Xylyl)-1H-pyrrole belongs to this important class of compounds. The introduction of the 2,4-dimethylphenyl (xylyl) group onto the pyrrole nitrogen creates a molecule with distinct conformational and electronic features, making it a valuable building block for the synthesis of more complex molecular architectures and a target for screening in drug development programs.
Molecular and Physicochemical Properties
The core attributes of 1-(2,4-xylyl)-1H-pyrrole are derived from its constituent aromatic systems. The following table summarizes its key molecular and calculated properties. It is important to note that while the molecular formula and weight are definitive, specific experimental data such as boiling point for this exact compound are not widely published; therefore, properties of analogous compounds are referenced for estimation.
| Property | Value | Source / Method |
| IUPAC Name | 1-(2,4-dimethylphenyl)-1H-pyrrole | --- |
| Synonyms | 1-(2,4-xylyl)-1H-pyrrole | --- |
| CAS Number | 37560-43-3 | |
| Molecular Formula | C₁₂H₁₃N | Calculation |
| Molecular Weight | 171.24 g/mol | Calculation |
| Appearance | Expected to be a liquid or low-melting solid | Analogy to similar N-arylpyrroles |
| Boiling Point | Est. >250 °C at 760 mmHg | Analogy to 2,5-dimethyl-1-phenyl-1H-pyrrole (155-160 °C at 15 mmHg) |
| Solubility | Expected to be soluble in common organic solvents (e.g., CH₂Cl₂, THF, Acetone) and insoluble in water | General principle for N-aryl compounds |
Synthesis of 1-(2,4-Xylyl)-1H-pyrrole: The Paal-Knorr Reaction
Causality Behind the Choice of Method: The most direct and reliable method for synthesizing N-substituted pyrroles is the Paal-Knorr synthesis. This reaction is renowned for its efficiency and simplicity, involving the condensation of a 1,4-dicarbonyl compound with a primary amine. For the synthesis of 1-(2,4-xylyl)-1H-pyrrole, the logical precursors are 2,5-dimethoxytetrahydrofuran (a stable precursor to succinaldehyde, the simplest 1,4-dicarbonyl) and 2,4-dimethylaniline. The reaction proceeds under mildly acidic conditions, which catalyze the key cyclization and dehydration steps.
Mechanism of Action: The Paal-Knorr mechanism for pyrrole formation is a well-elucidated process. The reaction is initiated by the formation of an imine between the primary amine (2,4-dimethylaniline) and one of the carbonyl groups of the 1,4-dicarbonyl. The lone pair of the nitrogen then acts as a nucleophile, attacking the second carbonyl group to form a five-membered ring intermediate (a hemiaminal). Subsequent acid-catalyzed dehydration of this intermediate generates the aromatic pyrrole ring. This sequence is highly efficient and typically results in good to excellent yields of the final product.
Detailed Experimental Protocol (Representative)
This protocol is a self-validating system, designed for robustness and reproducibility. Each step includes justifications to ensure technical accuracy.
Materials:
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2,5-Dimethoxytetrahydrofuran (1.0 eq)
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2,4-Dimethylaniline (1.05 eq)
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Glacial Acetic Acid (Catalytic amount, ~10 mol%)
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Ethanol (Anhydrous, as solvent)
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Ethyl Acetate (for extraction)
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Saturated Sodium Bicarbonate Solution
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Brine (Saturated NaCl solution)
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Anhydrous Magnesium Sulfate (Drying agent)
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Silica Gel (for chromatography)
Procedure:
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Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,5-dimethoxytetrahydrofuran (1.0 eq) and 2,4-dimethylaniline (1.05 eq) to anhydrous ethanol (approx. 0.5 M concentration). The slight excess of the amine ensures complete consumption of the dicarbonyl precursor.
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Catalyst Addition: Add glacial acetic acid (0.1 eq). The acid is crucial for catalyzing both the imine formation and the subsequent cyclization/dehydration steps.
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Reaction Execution: Heat the mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.
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Workup - Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
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Workup - Extraction: Dissolve the resulting residue in ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (to neutralize the acetic acid catalyst), water, and finally brine. The brine wash helps to remove residual water from the organic layer.
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Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.
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Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to elute the final product.
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Characterization: The structure of the purified 1-(2,4-xylyl)-1H-pyrrole should be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Spectroscopic Characterization (Predicted)
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¹H NMR: The spectrum is expected to show two distinct signals for the pyrrole ring protons: a triplet for the α-protons (adjacent to N) and a triplet for the β-protons, likely in the 6.0-7.5 ppm range. The xylyl group will exhibit signals in the aromatic region (around 7.0-7.3 ppm) and two singlets for the non-equivalent methyl groups in the upfield region (2.0-2.5 ppm).
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¹³C NMR: The spectrum will show four signals for the pyrrole carbons and six signals for the aromatic carbons of the xylyl ring, in addition to two signals for the methyl carbons.
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Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z = 171.24.
Potential Applications in Drug Development and Research
While specific applications for 1-(2,4-xylyl)-1H-pyrrole are not extensively documented, its structural class is of high interest. Pyrrole-containing compounds are known to be key pharmacophores in a variety of marketed drugs. Fused pyrrole systems are being actively investigated as potent inhibitors of EGFR and CDK2, crucial targets in cancer therapy. The structural framework of 1-(2,4-xylyl)-1H-pyrrole makes it an ideal starting material for the synthesis of more complex, fused heterocyclic systems that could be evaluated for such activities. Furthermore, pyrrole derivatives have been explored as antitubercular agents, presenting another avenue for potential therapeutic application.
Conclusion
1-(2,4-Xylyl)-1H-pyrrole is a synthetically accessible N-arylpyrrole with significant potential as a building block in medicinal chemistry and materials science. This guide has detailed its fundamental properties and provided a robust, mechanistically sound protocol for its synthesis via the Paal-Knorr reaction. The insights into its predicted spectroscopic characteristics and potential applications provide a solid foundation for researchers and drug development professionals looking to explore the utility of this and related compounds. The continued exploration of such fundamental heterocyclic scaffolds is essential for the discovery of next-generation therapeutics.
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